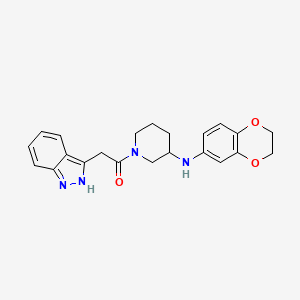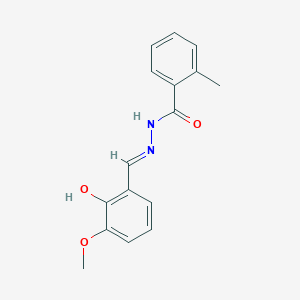
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine is a novel compound that has gained attention due to its potential in scientific research applications. This compound is also known as BI-2536, and it has been found to exhibit promising anticancer activity.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine has been found to exhibit promising anticancer activity. It has been shown to inhibit the activity of polo-like kinase 1 (PLK1), which is a key regulator of the cell cycle. PLK1 is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. This compound has been tested in vitro and in vivo, and it has shown efficacy against a variety of cancer cell lines and tumor models.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine involves the inhibition of PLK1. PLK1 is a serine/threonine kinase that plays a critical role in cell cycle regulation. It is involved in the regulation of mitosis, cytokinesis, and DNA damage response. The inhibition of PLK1 by this compound leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit tumor growth in animal models. Additionally, this compound has been found to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine has several advantages for lab experiments. It has been shown to exhibit potent anticancer activity, which makes it a valuable tool for cancer research. This compound has also been found to have low toxicity in normal cells, which makes it a safer alternative to other anticancer agents. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine. One direction is to investigate the efficacy of this compound in combination with other anticancer agents. Another direction is to explore the potential of this compound in the treatment of other diseases, such as viral infections. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in aqueous solutions. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential in scientific research applications.
In conclusion, this compound is a novel compound that has shown promising anticancer activity. Its inhibition of PLK1 makes it a valuable tool for cancer research, and its low toxicity in normal cells makes it a safer alternative to other anticancer agents. While there are limitations to working with this compound, there are also several potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine can be achieved through a multistep process. The initial step involves the synthesis of 1-(1H-indazol-3-yl)acetic acid, which is then coupled with 3-piperidin-1-ylpropan-1-amine to form the intermediate compound. This intermediate is then coupled with 2,3-dihydro-1,4-benzodioxin-6-ylamine to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Propiedades
IUPAC Name |
1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-2-(2H-indazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c27-22(13-19-17-5-1-2-6-18(17)24-25-19)26-9-3-4-16(14-26)23-15-7-8-20-21(12-15)29-11-10-28-20/h1-2,5-8,12,16,23H,3-4,9-11,13-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFHKAXULYKXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C3C=CC=CC3=NN2)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-1'-[(1-methyl-2-piperidinyl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6025829.png)
![3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B6025830.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide](/img/structure/B6025834.png)
![7-(2,3-difluorobenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6025839.png)
![4-hydroxy-6-methyl-3-[7-(2-pyridinyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B6025847.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6025850.png)
![{2-[(3-chloro-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6025857.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6025877.png)
![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6025878.png)
![2-chloro-N-(4-{[(cyclohexylcarbonyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B6025879.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6025896.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6025915.png)
